3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
Description
The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, known for its role in peroxisome proliferator-activated receptor-γ (PPAR-γ) modulation and antidiabetic activity . 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is a TZD derivative substituted at the N3 position with a 4-hydroxybutyl chain.
Properties
IUPAC Name |
3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXFFNNECRKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazolidine-2,4-dione Core
The thiazolidine-2,4-dione core is commonly synthesized by the reaction of thiourea with monochloroacetic acid under reflux conditions in water. This method is well-established and yields the core heterocyclic compound with good efficiency (around 78% yield) and purity.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thiourea + Monochloroacetic acid | Reflux in water | 78 | Produces thiazolidine-2,4-dione core |
This step forms the foundational heterocyclic ring system essential for further substitution.
Alkylation to Introduce the 4-Hydroxybutyl Group
Characterization and Purity Assessment
The synthesized compound is typically characterized by:
- Melting point determination to assess purity.
- Infrared spectroscopy (IR) to confirm functional groups (e.g., hydroxyl and carbonyl groups).
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to verify the chemical environment of protons and carbons, confirming the successful alkylation and presence of the 4-hydroxybutyl side chain.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to confirm the molecular formula.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | Synthesis of thiazolidine-2,4-dione core | Thiourea + monochloroacetic acid, reflux in water | ~78 | Formation of core heterocycle |
| 2 | N-Alkylation with 4-haloalkanol | 4-bromobutanol + K2CO3, reflux in acetone | Moderate to good | Introduction of 4-hydroxybutyl group at N3 |
Research Findings and Notes
- The N-alkylation step must be carefully controlled to avoid over-alkylation or side reactions.
- The use of potassium carbonate as a base in acetone provides a suitable environment for clean substitution.
- Reflux conditions ensure sufficient energy for reaction completion.
- Purification by recrystallization from appropriate solvents (e.g., ethanol or water) yields the pure compound.
- The presence of the hydroxyl group in the substituent allows for further functionalization or conjugation in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Antihyperglycemic Activity
Thiazolidinediones, including 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, are primarily known for their role in the management of type 2 diabetes mellitus. These compounds function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in adipose tissues . The structural modifications at the third and fifth positions of the TZD scaffold allow for enhanced biological activity and specificity towards PPAR-γ receptors .
Antimicrobial Properties
Recent studies have demonstrated that thiazolidine-2,4-dione derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, compounds synthesized from this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve inhibition of cell wall synthesis or disruption of metabolic pathways . The minimum inhibitory concentrations (MIC) for these compounds indicate their potential as novel antimicrobial agents .
Chemical Synthesis and Modifications
The synthesis of this compound typically involves a multi-step process that allows for various substitutions to enhance its pharmacological properties. Common methods include:
- Mannich Reaction : This reaction is utilized to introduce different substituents at the nitrogen atom of the thiazolidine ring, enhancing its biological activity .
- Knoevenagel Condensation : This method is used to synthesize derivatives with specific aldehydes to improve their pharmacokinetic profiles .
Hypoglycemic Activity Studies
In a study involving novel substituted thiazolidine-2,4-diones, compounds derived from this compound were evaluated for their hypoglycemic effects in alloxan-induced diabetic rats. Results indicated that certain derivatives exhibited significant reductions in blood glucose levels compared to controls .
Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of synthesized thiazolidine derivatives against various pathogens. For example, a study reported that specific derivatives showed MIC values comparable to standard antibiotics like cefuroxime and ampicillin .
Summary of Findings
The compound this compound is a promising candidate in the development of new therapeutic agents due to its multifaceted biological activities. Its applications extend beyond diabetes management to include significant antimicrobial properties.
Mechanism of Action
The mechanism by which 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione exerts its effects involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. The compound binds to PPARs, leading to the modulation of target genes involved in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
TZD derivatives are typically modified at the N3 or C5 positions to optimize activity. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Selected TZD Derivatives
Key Observations:
N3 vs. C5 Substitution :
- N3 modifications (e.g., 4-hydroxybutyl) may improve solubility and bioavailability due to hydrophilic groups. In contrast, C5 arylidene substituents (e.g., benzylidene, naphthyl) enhance receptor binding via π-π stacking or hydrophobic interactions .
- The 4-hydroxybutyl group’s hydroxyl could mimic natural ligands in PPAR-γ binding, similar to the carboxylic acid in rosiglitazone.
- Functional Group Impact: Fluorine (e.g., 5-(4-fluorobenzylidene)-TZD) increases metabolic stability and membrane permeability . Amino-hydroxybenzylidene (SMI-IV-4) achieves strong docking scores (-5.1) due to dual H-bond donor/acceptor capacity .
Pharmacokinetic and Solubility Considerations
- The 4-hydroxybutyl group’s hydroxyl may enhance aqueous solubility compared to lipophilic C5-arylidene derivatives. This aligns with ’s salt formulation strategies to improve bioavailability .
- Lipinski’s Rule Compliance : Most TZDs (e.g., SMI-IV-4, AC-4) comply with drug-likeness criteria, but bulky substituents (e.g., naphthyl) may increase molecular weight beyond 500 Da .
Biological Activity
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its potential biological activities. TZDs are known for their role in managing type 2 diabetes mellitus and exhibit various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
The biological activity of TZDs, including this compound, primarily involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism:
- Antidiabetic Activity : TZDs enhance insulin sensitivity by activating PPAR-γ in adipocytes, leading to improved glucose uptake and reduced blood glucose levels .
- Antimicrobial Action : The compound inhibits cytoplasmic Mur ligases, essential for bacterial cell wall synthesis, thus exhibiting antimicrobial properties .
- Antioxidant Activity : It scavenges reactive oxygen species (ROS), contributing to its antioxidant effects .
Antidiabetic Effects
Research demonstrates that compounds similar to this compound can significantly lower blood glucose levels. In a study involving various TZD derivatives:
- C40 , a TZD derivative comparable to this compound, achieved euglycemia in diabetic rats after treatment .
- The treatment resulted in a decrease in triglycerides and improved insulin sensitivity without the adverse effects commonly associated with traditional TZDs like pioglitazone .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies indicate that thiazolidinone derivatives can effectively inhibit bacterial growth:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C40 | E. coli | 6.25 µg/mL |
| C81 | S. aureus | 0.5 µg/mL |
These results suggest that modifications at the hydroxyl group enhance antibacterial activity .
Antioxidant Activity
In vivo studies have highlighted the antioxidant potential of this compound:
- The compound demonstrated significant reductions in oxidative stress markers in diabetic models .
- Its ability to scavenge ROS contributes to cellular protection against oxidative damage.
Study on Euglycemic and Antioxidant Effects
A study evaluated the euglycemic and antioxidant effects of various TZD derivatives in diabetic male Wistar rats:
- Methodology : Rats were divided into groups receiving different treatments over three weeks.
- Findings : The compound C40 exhibited the most effective reduction in blood glucose levels compared to other derivatives. It also showed superior antioxidant activity by reducing lipid peroxidation markers significantly .
Synthesis and Pharmacological Evaluation
Another research focused on synthesizing derivatives like this compound through Knoevenagel condensation reactions:
- Synthesis : The process involved reacting thiazolidine-2,4-dione with various aldehydes under specific conditions to yield effective intermediates for further drug development.
- Evaluation : The synthesized compounds were evaluated for their binding affinity to enzymes involved in lipid metabolism, indicating potential anti-inflammatory applications.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione be optimized for higher yield and purity?
- Methodological Answer : Optimizing synthesis involves controlling reaction parameters such as solvent polarity, temperature, and catalyst selection. For thiazolidinedione derivatives, aprotic solvents (e.g., DMF or DMSO) at 60–80°C are recommended to enhance cyclization efficiency . Reaction time should be monitored via TLC or HPLC to prevent over-oxidation. Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity . Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the thiazolidinedione ring (δ ~170–175 ppm for carbonyl groups) and hydroxybutyl chain (δ ~3.5–4.0 ppm for hydroxyl protons) .
- HPLC : Reverse-phase C18 columns with UV detection at 210–230 nm quantify purity. Mobile phases like acetonitrile/water (70:30) resolve polar impurities .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks for molecular weight validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GBZ 2.1-2007 workplace exposure limits and EN 14042 guidelines for air quality monitoring . Use fume hoods during synthesis to minimize inhalation risks. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Emergency procedures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like PPAR-γ, guiding structural modifications . Machine learning models trained on reaction databases (e.g., Reaxys) suggest viable synthetic pathways and catalysts, reducing experimental iterations .
Q. What experimental strategies resolve contradictions in bioactivity data for thiazolidinedione derivatives?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., HepG2 for metabolic activity) to validate potency .
- Off-Target Screening : Use kinase profiling assays (e.g., Eurofins Panlabs) to rule out nonspecific interactions .
- Theoretical Frameworks : Apply the "lock-and-key" hypothesis to reconcile discrepancies between in vitro and in vivo results, adjusting for bioavailability and metabolic stability .
Q. How can reactor design improve scalability in the synthesis of this compound?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic cyclization steps, minimizing side reactions . Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently . Process simulations (Aspen Plus) model reaction kinetics and optimize parameters like residence time and pressure .
Data Management and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer : Factorial design (e.g., 2×2 ANOVA) evaluates interactions between compound concentration and biological endpoints (e.g., glucose uptake in adipocytes) . Non-linear regression (GraphPad Prism) fits sigmoidal curves to dose-response data, calculating Hill coefficients for mechanism insights .
Q. How can spectral data inconsistencies be addressed during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals . Compare experimental IR spectra with DFT-simulated vibrational modes to confirm functional groups . Use PubChem’s crowdsourced data for benchmarking against known thiazolidinedione analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
